5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a phenyl group, and an imidazolidinone core, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-phenyl-2-sulfanylideneimidazolidin-4-one. The reaction is carried out under basic conditions, often using a base such as piperidine in an ethanol solvent . The mixture is stirred for a few hours at room temperature, followed by filtration and purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets. The thiophene ring and imidazolidinone core allow it to bind to specific enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- (Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone
- 2-Acetyl-5-methylthiophene
Uniqueness
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one stands out due to its combination of a thiophene ring, phenyl group, and imidazolidinone core. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWBNTZZGZWFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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